(R)-1-Amino-3-chloro-2-propanol hydrochloride is a chiral amino alcohol with the molecular formula and a CAS number of 34839-14-0. It is characterized by the presence of a hydroxyl group, an amino group, and a chlorine atom, which contribute to its unique chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds due to its chiral nature, which allows for the production of specific enantiomers necessary for therapeutic efficacy .
Currently, there is no scientific literature available on the mechanism of action of (R)-1-Amino-3-chloro-2-propanol hydrochloride in any biological system.
(R)-1-Amino-3-chloro-2-propanol hydrochloride is currently not a widely studied compound in scientific research. Information available suggests it may be an impurity or byproduct in the synthesis of other chemicals, particularly the antibiotic linezolid [].
There is limited information on the specific research applications of (R)-1-Amino-3-chloro-2-propanol hydrochloride itself. However, its structural similarity to linezolid suggests potential areas for further investigation. Linezolid is an important antibiotic used to treat serious infections caused by certain types of bacteria []. Future research could explore (R)-1-Amino-3-chloro-2-propanol hydrochloride as a potential:
These reactions make (R)-1-amino-3-chloro-2-propanol hydrochloride a versatile building block in organic synthesis .
(R)-1-Amino-3-chloro-2-propanol hydrochloride exhibits various biological activities. It has been reported to have:
The biological profile of this compound suggests potential applications in medicinal chemistry, particularly in developing new drugs.
Several methods exist for synthesizing (R)-1-amino-3-chloro-2-propanol hydrochloride:
(R)-1-Amino-3-chloro-2-propanol hydrochloride finds applications in various fields:
Interaction studies involving (R)-1-amino-3-chloro-2-propanol hydrochloride focus on its behavior in biological systems:
Such studies are essential for determining the safety and efficacy of compounds before they are used in clinical settings .
Several compounds share structural similarities with (R)-1-amino-3-chloro-2-propanol hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-1-Amino-3-chloro-2-propanol | Similar structure but different chirality | Used in the synthesis of specific enantiomers |
1-Amino-2-propanol | Lacks chlorine substituent | More hydrophilic; different biological activity |
3-Chloro-1-propanol | Similar halogenated alcohol | Less complex; primarily used as a solvent |
The uniqueness of (R)-1-amino-3-chloro-2-propanol hydrochloride lies in its specific chiral configuration and the presence of both an amino group and a chlorine atom, which influence its reactivity and biological properties significantly compared to these similar compounds .
(R)-1-Amino-3-chloro-2-propanol hydrochloride emerged as a compound of interest in the late 20th century, primarily through its role in asymmetric synthesis and pharmaceutical intermediates. Early patent literature (e.g., US3351420A) documented its utility in cellulose modification, where its reactivity with epichlorohydrin and ammonia enabled crosslinking applications. Later, its enantiomeric purity became critical in synthesizing antibiotics like linezolid, as evidenced by CN101948442A. The compound’s discovery is intertwined with advancements in chiral resolution techniques, which allowed isolation of the (R)-enantiomer for targeted drug development.
This compound belongs to two primary chemical classes:
Its classification as a hydrochloride salt further places it among quaternary ammonium compounds, enhancing its stability and solubility.
(R)-1-Amino-3-chloro-2-propanol hydrochloride serves as:

(R)-1-Amino-3-chloro-2-propanol hydrochloride represents a chiral amino alcohol compound characterized by a propane backbone substituted with three distinct functional groups [1]. The free base exhibits the molecular formula C₃H₈ClNO with a molecular weight of 109.55 g/mol, while the hydrochloride salt form has the formula C₃H₉Cl₂NO and a molecular weight of 146.01 g/mol [2]. The compound bears the Chemical Abstracts Service number 54868-31-4 and the International Union of Pure and Applied Chemistry name (2R)-1-amino-3-chloropropan-2-ol [1].
Property | Value |
---|---|
Molecular Formula (Free Base) | C₃H₈ClNO |
Molecular Formula (Hydrochloride) | C₃H₉Cl₂NO |
Molecular Weight (Free Base) | 109.55 g/mol |
Molecular Weight (Hydrochloride) | 146.01 g/mol |
Chemical Abstracts Service Number | 54868-31-4 |
International Union of Pure and Applied Chemistry Name | (2R)-1-amino-3-chloropropan-2-ol |
Standard International Chemical Identifier | InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m0/s1 |
Simplified Molecular Input Line Entry System | C(C(CCl)O)N |
Isomeric Simplified Molecular Input Line Entry System | C(C@HO)N |
The molecular architecture encompasses three primary functional groups distributed across the propane backbone [2]. The primary amino group (-NH₂) occupies the terminal position at carbon-1, functioning as both a hydrogen bond donor and acceptor with characteristic basic and nucleophilic properties . The secondary hydroxyl group (-OH) resides at carbon-2, establishing the stereogenic center that defines the compound's chiral nature [1] [2]. This hydroxyl functionality serves as both a hydrogen bond donor and acceptor while contributing significant polarity to the molecule . The primary chloroalkyl group (-CH₂Cl) terminates the structure at carbon-3, providing electrophilic character and potential leaving group functionality [2].
Functional Group | Position | Chemical Environment | Key Characteristics |
---|---|---|---|
Primary Amino Group (-NH₂) | Carbon-1 | Terminal primary amine | Basic, nucleophilic, hydrogen bond donor/acceptor |
Secondary Hydroxyl Group (-OH) | Carbon-2 | Secondary alcohol (chiral center) | Polar, hydrogen bond donor/acceptor, stereogenic center |
Primary Chloroalkyl Group (-CH₂Cl) | Carbon-3 | Terminal chloromethyl | Electrophilic, leaving group potential |
Propane Backbone | Entire molecule | Three-carbon aliphatic chain | Flexible backbone with conformational freedom |
The hydrochloride salt formation involves protonation of the amino group, resulting in the formation of an ammonium chloride functionality [2] . This salt formation enhances the compound's stability and solubility characteristics compared to the free base form [2]. The salt exhibits improved hygroscopic properties and thermal stability, making it more suitable for pharmaceutical applications and storage under ambient conditions .
The stereochemical designation of (R)-1-amino-3-chloro-2-propanol originates from the absolute configuration at the carbon-2 stereogenic center, determined according to the Cahn-Ingold-Prelog priority rules [1] [30]. The priority assignment follows the atomic number hierarchy, where the amino group nitrogen (atomic number 7) receives the highest priority, followed by the hydroxyl oxygen (atomic number 8), the chloromethyl carbon (atomic number 6), and finally the hydrogen atom (atomic number 1) [30].
When viewed along the carbon-hydrogen bond with the hydrogen atom directed away from the observer, the priority sequence from amino to hydroxyl to chloromethyl proceeds in a clockwise direction, establishing the R-configuration [29] [30]. This stereochemical arrangement places the compound in the same configurational family as naturally occurring R-amino alcohols found in various pharmaceutical intermediates [30].
The R-configuration imparts distinct three-dimensional spatial arrangements that influence the compound's reactivity patterns and biological activity [29]. The stereogenic center at carbon-2 creates a chiral environment that affects the compound's interaction with other chiral molecules and its behavior in asymmetric synthetic transformations [31]. This configurational specificity proves crucial for applications requiring enantiomerically pure intermediates in pharmaceutical synthesis .
The S-enantiomer of 1-amino-3-chloro-2-propanol hydrochloride, bearing Chemical Abstracts Service number 34839-13-9, represents the mirror image isomer of the R-form [13] [14]. Both enantiomers share identical molecular formulas and molecular weights but exhibit opposite optical rotation properties [14] [15]. The S-enantiomer demonstrates levorotatory optical activity, contrasting with the dextrorotatory behavior expected for the R-form [14].
Property | R-Enantiomer (54868-31-4) | S-Enantiomer (34839-13-9) |
---|---|---|
Chemical Abstracts Service Number | 54868-31-4 | 34839-13-9 |
Stereochemical Configuration | R-Configuration | S-Configuration |
Optical Activity | Dextrorotatory | Levorotatory |
Melting Point (Hydrochloride) | Not specified | >131°C (decomposition) |
Boiling Point | 240.2°C at 760 mmHg | 240.2°C at 760 mmHg |
Density | 1.203 g/cm³ | 1.203 g/cm³ |
Storage Temperature | 2-8°C under inert gas | 2-8°C under inert gas |
Physical property comparisons reveal that both enantiomers exhibit identical boiling points of 240.2°C at 760 mmHg and densities of 1.203 g/cm³ [14] [25]. However, the S-enantiomer hydrochloride salt demonstrates a defined melting point exceeding 131°C with decomposition, while specific melting point data for the R-enantiomer remains unreported in available literature [14] [15]. Both forms require similar storage conditions at 2-8°C under inert atmosphere to maintain stability [14] [15].
The stereochemical inversion from R to S configuration involves spatial rearrangement of the substituents around the carbon-2 center while maintaining the same connectivity pattern [30]. This enantiomeric relationship results in identical chemical reactivity toward achiral reagents but distinct behavior in chiral environments and asymmetric transformations [31]. The S-enantiomer finds particular application as a pharmaceutical intermediate, notably in the synthesis of linezolid-related compounds [14].
The racemic mixture of 1-amino-3-chloro-2-propanol, containing equal proportions of both R and S enantiomers, exhibits unique physical and chemical properties distinct from the individual enantiomers [23]. Racemic mixtures typically demonstrate altered crystalline structures, solubility patterns, and melting point behaviors compared to the pure enantiomeric forms [23] [31].
Racemic 1-amino-3-chloro-2-propanol generally presents higher melting points than either pure enantiomer due to more efficient crystal packing arrangements between opposite enantiomers [31]. The optical activity of racemic mixtures remains negligible as the equal and opposite rotations of the R and S forms cancel each other [29] [30]. This optical inactivity serves as a diagnostic tool for determining enantiomeric purity and composition in analytical applications [31].
Resolution of racemic mixtures into individual enantiomers typically employs enzymatic methods, chiral chromatography, or crystallization with chiral resolving agents [31]. Kinetic resolution approaches using enantioselective enzymes have demonstrated effectiveness in obtaining enantiomerically enriched forms with enantiomeric excesses exceeding 90% . These separation techniques prove essential for pharmaceutical applications requiring specific enantiomeric purity [31].
Limited crystallographic data exists specifically for (R)-1-amino-3-chloro-2-propanol hydrochloride in the current literature [8]. However, structural studies of related amino alcohol compounds provide insights into expected crystallographic behaviors and hydrogen bonding patterns [36] [39]. Amino alcohols typically crystallize in space groups that accommodate extensive hydrogen bonding networks between hydroxyl and amino functionalities [36].
Related amino alcohol structures demonstrate characteristic intramolecular and intermolecular hydrogen bonding patterns [36] [39]. The hydroxyl group commonly participates in hydrogen bonding with distances ranging from 2.6 to 2.7 Angstroms, while amino groups engage in both donor and acceptor roles [36]. These hydrogen bonding interactions significantly influence crystal packing arrangements and thermal stability properties [39].
The hydrochloride salt form likely exhibits different crystallographic parameters compared to the free base due to ionic interactions between the protonated amino group and chloride counterion . Salt formation typically results in more compact crystal structures with enhanced thermal stability and altered solubility characteristics [15]. The presence of multiple hydrogen bonding sites suggests complex three-dimensional network formation in the solid state [36] [39].
The conformational landscape of (R)-1-amino-3-chloro-2-propanol encompasses multiple rotational isomers arising from rotation around the carbon-carbon single bonds [17] [18]. The primary conformational freedom occurs around the C1-C2 and C2-C3 bonds, generating various spatial arrangements of the amino, hydroxyl, and chloromethyl substituents [18] [19].
Conformational analysis of similar chloro-amino alcohol systems reveals preferred gauche arrangements due to hyperconjugation effects rather than simple steric considerations [17]. The gauche conformations typically demonstrate lower energy compared to anti arrangements, with energy differences ranging from 0.9 to 3.5 kcal/mol depending on the specific dihedral angles involved [18] [19]. These energy differences significantly influence the compound's solution-phase behavior and reactivity patterns [17].
The hydroxyl and amino functionalities can adopt various orientations that facilitate intramolecular hydrogen bonding interactions [36] [38]. Such interactions stabilize specific conformations and influence the overall conformational equilibrium [38]. The chloromethyl group orientation affects both steric interactions and electronic effects through the carbon-chlorine bond dipole [17].
Temperature-dependent conformational populations demonstrate dynamic equilibria between different rotamers [18] [19]. At room temperature, multiple conformations contribute significantly to the observable properties, with rapid interconversion on the nuclear magnetic resonance timescale [17]. Understanding these conformational preferences proves crucial for predicting reactivity and optimizing synthetic applications [19].
Computational investigations of (R)-1-amino-3-chloro-2-propanol employ density functional theory methods to elucidate structural parameters and conformational preferences [24] [27]. Modern computational approaches utilize range-separated hybrid functionals such as ωB97X-D and ωB97X-V combined with property-optimized basis sets for accurate geometry optimization [27].
Quantum chemical calculations provide detailed insights into bond lengths, bond angles, and dihedral angle preferences that may not be readily accessible through experimental methods [24] [27]. These studies typically reveal carbon-nitrogen bond lengths around 1.47 Angstroms, carbon-oxygen distances near 1.43 Angstroms, and carbon-chlorine bonds approximately 1.81 Angstroms [27]. The bond angles around the stereogenic carbon center generally approach tetrahedral geometry with minor deviations due to substituent effects [24].
Electronic structure calculations illuminate the molecular orbital distributions and charge density patterns throughout the molecule [24] [27]. The amino group typically exhibits the highest occupied molecular orbital character, while the carbon-chlorine bond contributes significantly to the lowest unoccupied molecular orbital [27]. These electronic properties influence the compound's reactivity patterns and intermolecular interactions [24].
(R)-1-Amino-3-chloro-2-propanol hydrochloride exists as a white crystalline solid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound appears as a powder or crystalline material with a characteristic white color [4] [3] [5]. The physical state is consistent with most amino alcohol hydrochloride salts, which typically form stable crystalline structures due to the ionic interactions between the protonated amino group and the chloride counterion.
The solid-state properties are influenced by the molecular structure, which contains both hydrophilic (amino and hydroxyl groups) and hydrophobic (chloroalkyl chain) components. This amphiphilic nature contributes to the compound's crystalline packing and overall physical appearance.
The molecular weight of (R)-1-Amino-3-chloro-2-propanol hydrochloride is 146.02 g/mol [1] [2] [6]. This molecular weight corresponds to the hydrochloride salt form, which includes the additional hydrogen chloride (HCl) component. The molecular formula is C₃H₉Cl₂NO, indicating the presence of three carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom [1] [2] [6].
For comparison, the free base form (R)-1-Amino-3-chloro-2-propanol has a molecular weight of 109.55 g/mol [7] [8], demonstrating that the hydrochloride salt formation adds 36.47 g/mol to the molecular weight through the incorporation of the HCl moiety.
The solubility characteristics of (R)-1-Amino-3-chloro-2-propanol hydrochloride demonstrate its slightly soluble nature in both water and dimethyl sulfoxide (DMSO) [1] [3] [5]. This limited solubility profile is typical for amino alcohol hydrochloride salts, which often exhibit moderate aqueous solubility due to their ionic nature while maintaining some hydrophobic character from the organic backbone.
The water solubility is enhanced compared to the free base form due to the ionic character imparted by the hydrochloride salt formation. The chloride anion increases the compound's ability to form hydrogen bonds with water molecules, improving its dissolution characteristics in aqueous media.
The DMSO solubility being described as "slightly soluble" indicates that the compound can dissolve in this aprotic polar solvent to some extent, though not extensively. This solubility profile is important for pharmaceutical formulation and research applications where different solvent systems may be required.
The melting point of (R)-1-Amino-3-chloro-2-propanol hydrochloride is reported as >131°C with decomposition [4] [3]. This temperature range indicates that the compound undergoes thermal decomposition rather than clean melting, which is common for amino alcohol hydrochloride salts. The decomposition temperature suggests moderate thermal stability up to this point.
The boiling point is estimated at 240.2°C at 760 mmHg [4] [9], though this value should be interpreted with caution since the compound decomposes before reaching its theoretical boiling point. The high boiling point reflects the strong intermolecular forces present in the hydrochloride salt, including ionic interactions and hydrogen bonding.
These thermal properties are significant for processing and handling considerations, as temperatures above 131°C should be avoided to prevent decomposition and potential formation of degradation products.
The stability profile of (R)-1-Amino-3-chloro-2-propanol hydrochloride is characterized by several key parameters:
Thermal Stability: The compound is stable up to approximately 131°C, above which decomposition occurs [4] [3]. This thermal stability is adequate for most storage and handling conditions but limits high-temperature processing applications.
Chemical Stability: Under recommended storage conditions, the compound demonstrates good chemical stability [10]. The hydrochloride salt form provides enhanced stability compared to the free base by preventing oxidation and other degradation pathways.
Moisture Sensitivity: The compound exhibits hygroscopic properties, requiring storage under dry conditions [1] [3] [5]. This moisture sensitivity necessitates careful handling and storage in low-humidity environments to prevent degradation and maintain product quality.
Light Sensitivity: While not explicitly stated in the sources, the storage recommendations suggest protection from light may be beneficial, as is common for many organic compounds containing amino groups.
The pH behavior of (R)-1-Amino-3-chloro-2-propanol hydrochloride is governed by the ionizable groups present in its structure. The compound contains a primary amino group that, when protonated, exhibits typical aliphatic amine behavior.
Based on structural analysis and comparison with similar compounds, the estimated pKa values are:
The amino group pKa falls within the typical range for primary aliphatic amines, which generally have pKa values between 9.0 and 10.5 [11] [13]. This means that at physiological pH (7.4), the amino group will be predominantly protonated, contributing to the compound's overall positive charge in aqueous solutions.
The secondary alcohol group has a much higher pKa (15-16), indicating that it remains predominantly protonated under normal physiological conditions and does not significantly contribute to the compound's acid-base behavior in typical pH ranges.
While specific partition coefficient data for (R)-1-Amino-3-chloro-2-propanol hydrochloride were not found in the literature search, the compound's lipophilicity can be assessed based on its structural features and solubility characteristics.
The compound contains both hydrophilic elements (amino group, hydroxyl group, and chloride ion) and hydrophobic elements (chloroalkyl chain). This amphiphilic nature suggests a moderate partition coefficient, with the ionic character of the hydrochloride salt likely favoring the aqueous phase.
The slight solubility in both water and DMSO [1] [3] [5] indicates balanced hydrophilic-lipophilic properties, suggesting that the compound has some affinity for both aqueous and organic phases, though neither is strongly favored.
For pharmaceutical applications, this moderate lipophilicity profile may be advantageous for membrane permeation while maintaining adequate aqueous solubility for formulation purposes.